SYR127063

Vue d'ensemble

Description

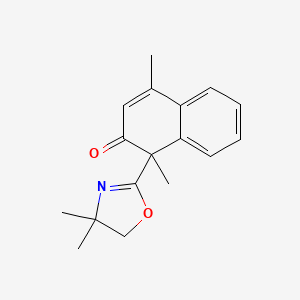

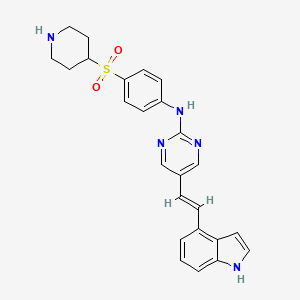

SYR127063, also known as BDBM92454, is a potent and selective HER2 inhibitor (IC50 data: HER2 = 11 nM; EGFR = 429 nM; HER4 > 10000 nM). This compound binds to HER2 in an active-like conformation.

Applications De Recherche Scientifique

Traitement du cancer : Inhibition de HER2

SYR127063 est un inhibiteur sélectif de la tyrosine kinase (ITK) à base de pyrrolo[3,2-d]pyrimidine de HER2. Il se lie au domaine kinase de HER2 dans une conformation active, ce qui est important dans le contexte du traitement du cancer du sein . Ce composé a été étudié pour son potentiel à inhiber la croissance des cellules cancéreuses qui surexpriment la protéine HER2.

Analyse structurale

Le composé a été utilisé dans des études de biologie structurale pour comprendre le mécanisme d'inhibition et d'activation allostérique dans le domaine kinase de HER2 . Ces études donnent un aperçu de la manière dont this compound et des composés similaires peuvent être optimisés pour une meilleure efficacité thérapeutique.

Modélisation moléculaire

This compound a été utilisé dans des études de modélisation moléculaire pour prédire ses conformations de liaison et son efficacité en tant qu'inhibiteur . Cela permet de concevoir des inhibiteurs plus puissants en fonction de sa structure moléculaire.

Mécanisme D'action

Target of Action

SYR127063, also known as 2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol, primarily targets the Human Epidermal Growth Factor Receptor 2 (HER2) . HER2 is a member of the ErbB/HER family of receptor tyrosine kinases that promotes the proliferation of a subset of human breast cancers .

Mode of Action

This compound interacts with its target, HER2, by binding to it . This binding inhibits the activity of HER2, thereby disrupting the signal transduction and tumor cell proliferation .

Biochemical Pathways

The primary pathway affected by this compound is the HER2 signaling pathway . HER2 is the preferred heterodimerization partner for the other HER-family receptors and HER2-containing heterodimers have increased affinity for ligands that bind to those heterodimer partners . The downstream effect is strong signal transduction and tumor cell proliferation .

Pharmacokinetics

It is known that the compound has a stronger binding affinity with her2 compared to other her2 inhibitors, suggesting that its efficacy is stronger .

Result of Action

The result of this compound’s action is the inhibition of HER2 activity, which disrupts signal transduction and tumor cell proliferation . This leads to a decrease in the growth and spread of HER2+ breast cancer cells .

Analyse Biochimique

Biochemical Properties

SYR127063 plays a crucial role in biochemical reactions, particularly in the inhibition of the HER2 protein . It interacts with the kinase domain of the HER2 protein, leading to the inhibition of its activity . The nature of these interactions is complex and involves the formation of a complex between this compound and the HER2 protein .

Cellular Effects

This compound has profound effects on various types of cells, particularly cancer cells that overexpress the HER2 protein . It influences cell function by inhibiting the activity of the HER2 protein, thereby disrupting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the kinase domain of the HER2 protein . This binding interaction leads to the inhibition of the HER2 protein, resulting in changes in gene expression and disruption of cell signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that this compound has a strong binding affinity with the HER2 protein, suggesting that its efficacy is strong

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Propriétés

IUPAC Name |

2-[2-[4-[3-chloro-4-[3-(trifluoromethyl)phenoxy]anilino]pyrrolo[3,2-d]pyrimidin-5-yl]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClF3N4O3/c24-18-13-16(4-5-20(18)34-17-3-1-2-15(12-17)23(25,26)27)30-22-21-19(28-14-29-22)6-7-31(21)8-10-33-11-9-32/h1-7,12-14,32H,8-11H2,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMUJJHJYMYOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3N(C=C4)CCOCCO)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClF3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

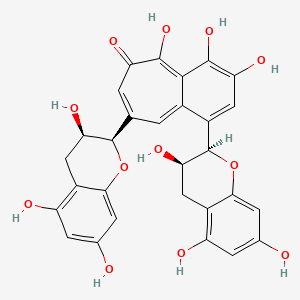

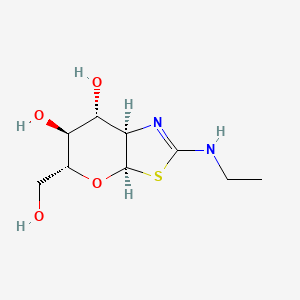

![methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1682773.png)

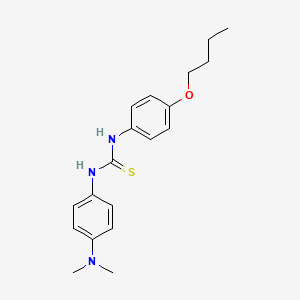

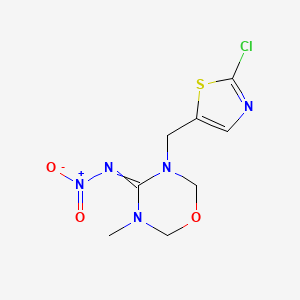

![4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol;hydrochloride](/img/structure/B1682777.png)

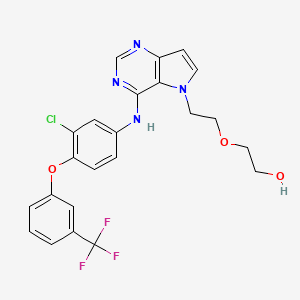

![N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide](/img/structure/B1682787.png)